ethyl 4-amino-3-phenylbutanoate hydrochloride
Overview
Description
Ethyl 4-amino-3-phenylbutanoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is an ester derivative of 4-amino-3-phenylbutanoic acid, commonly referred to as phenibut. This compound is often studied for its potential pharmacological properties, including its anticonvulsant and anxiolytic effects .
Preparation Methods
The synthesis of ethyl 4-amino-3-phenylbutanoate hydrochloride typically involves the esterification of 4-amino-3-phenylbutanoic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like high-performance liquid chromatography . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Ethyl 4-amino-3-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-3-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on neurotransmitter systems and its ability to cross the blood-brain barrier.
Medicine: Research focuses on its potential use as an anticonvulsant, anxiolytic, and nootropic agent.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-phenylbutanoate hydrochloride involves its interaction with the central nervous system. It is believed to act as a GABA receptor agonist, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which may explain its potential anxiolytic and anticonvulsant properties . The compound may also interact with other molecular targets and pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Ethyl 4-amino-3-phenylbutanoate hydrochloride is similar to other compounds such as:
Phenibut: A related compound with similar anxiolytic and nootropic effects.
Baclofen: Another GABA receptor agonist used as a muscle relaxant and antispastic agent.
Properties
IUPAC Name |
ethyl 4-amino-3-phenylbutanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFBXZLOEPXJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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